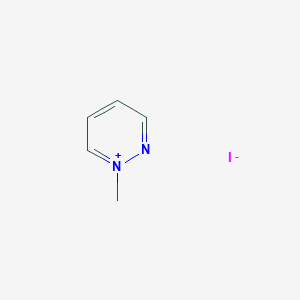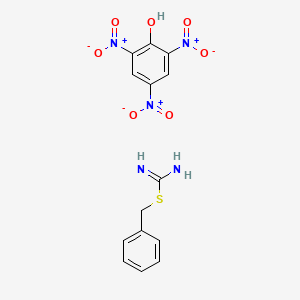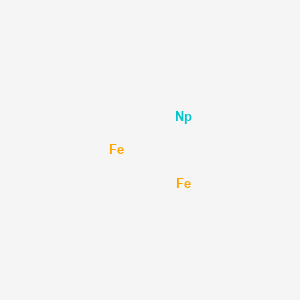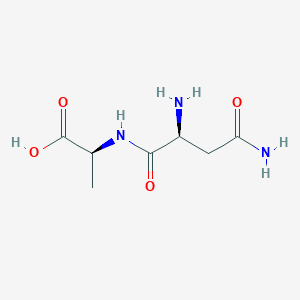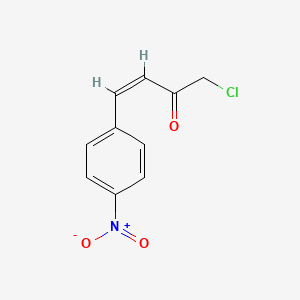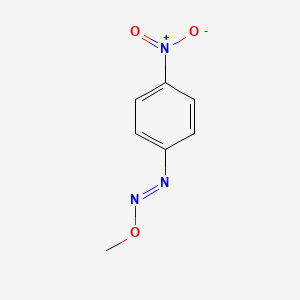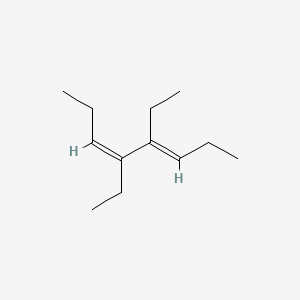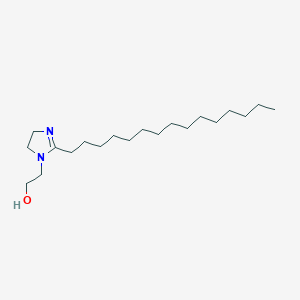
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol is a chemical compound with the molecular formula C20H40N2O and a molecular weight of 324.54 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is known for its unique structure, which includes a long pentadecyl chain and an ethanol group attached to the imidazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a long-chain alkylamine with glyoxal and ammonia or an ammonium salt under controlled conditions . The reaction proceeds through the formation of an intermediate imidazoline, which is subsequently reduced to yield the desired imidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. Catalysts and optimized reaction conditions are employed to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The long alkyl chain may enhance the compound’s ability to integrate into lipid membranes, affecting membrane-associated processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Pentadecyl-2-imidazoline-1-ethanol
- 1-(2-Hydroxyethyl)-2-pentadecyl-2-imidazoline
- 2-Dodecyl-4,5-dihydro-1H-imidazole-1-ethanol
Uniqueness
4,5-Dihydro-2-pentadecyl-1H-imidazole-1-ethanol is unique due to its specific structure, which includes a long pentadecyl chain and an ethanol group. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
21631-87-8 |
|---|---|
Molecular Formula |
C20H40N2O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-(2-pentadecyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C20H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-21-16-17-22(20)18-19-23/h23H,2-19H2,1H3 |
InChI Key |
YHBKGPLIVWDELL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=NCCN1CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


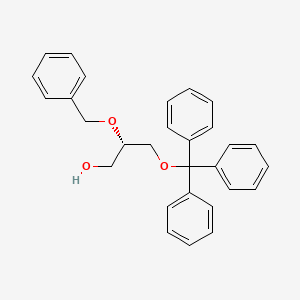
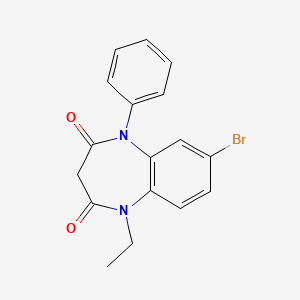
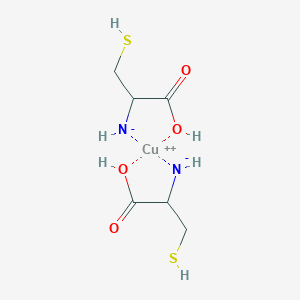
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

